molecular formula C13H9ClN2O B12089085 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B12089085
M. Wt: 244.67 g/mol
InChI Key: QOVQLXIBONOBDW-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a chlorine atom at position 2, a 4-methoxyphenyl group at position 5, and a nitrile group at position 2. This compound belongs to a broader class of nicotinonitrile derivatives, which are studied for their diverse biological and chemical properties.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-chloro-5-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H9ClN2O/c1-17-12-4-2-9(3-5-12)11-6-10(7-15)13(14)16-8-11/h2-6,8H,1H3

InChI Key

QOVQLXIBONOBDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloronicotinonitrile and 4-methoxybenzaldehyde.

    Reaction Conditions: A common method involves a condensation reaction under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The 2-chloronicotinonitrile is reacted with 4-methoxybenzaldehyde in the presence of the base, leading to the formation of the desired product after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would result in biaryl or other complex structures.

Scientific Research Applications

2-Chloro-5-(4-methoxyphenyl)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe or ligand in biological assays to study receptor-ligand interactions and enzyme activities.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The chloro and methoxy groups can enhance binding affinity and selectivity.

    Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, are crucial.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic extensions : Derivatives with fused heterocycles (e.g., furan in or imidazole in ) exhibit specialized applications, such as corrosion inhibition or anticancer activity, due to increased structural complexity and binding affinity.

Molluscicidal Activity

Nicotinonitrile-2-thiolate salts (e.g., compounds 4a and 4b from ), synthesized from precursors similar to 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile, demonstrated molluscicidal activity against M. cartusiana snails (LC₅₀ = 2.90–3.03 mg/mL). These compounds disrupt biochemical markers (AChE inhibition, elevated ALT/AST) and induce histopathological damage in digestive glands.

Anticancer Potential

Compound A2 (2-Amino-4-(4-methoxyphenyl)nicotinonitrile derivative) showed promising binding energy (-9.1 kcal/mol) against MCF-7 breast cancer cells in docking studies, attributed to the 4-methoxyphenyl group’s electron-donating properties and hydrogen-bonding interactions . This highlights the role of substituents in modulating bioactivity.

Corrosion Inhibition

6-[5-(4-Methoxyphenyl)furan-2-yl] Nicotinonitrile (from ) demonstrated corrosion inhibition efficiency (>85% at 10⁻³ M) for carbon steel in acidic environments. The methoxyphenyl-furan moiety enhances adsorption on metal surfaces, suggesting that 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile could be modified for similar applications by introducing heterocyclic extensions .

Chemical Reactivity and Stability

  • Chlorine vs. methoxy substituents: The chlorine atom at position 2 in the target compound may increase electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. In contrast, methoxy groups in analogs (e.g., 5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile ) enhance steric hindrance and alter reaction pathways.
  • Nitrile functionality : The nitrile group at position 3 is a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions, common in agrochemical and pharmaceutical synthesis .

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